Cyanogen chloride

Catalog No.
S588072
CAS No.
506-77-4
M.F
ClCN
CNCl
CClN
M. Wt
61.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanogen chloride

CAS Number

506-77-4

Product Name

Cyanogen chloride

IUPAC Name

carbononitridic chloride

Molecular Formula

ClCN
CNCl
CClN

Molecular Weight

61.47 g/mol

InChI

InChI=1S/CClN/c2-1-3

InChI Key

QPJDMGCKMHUXFD-UHFFFAOYSA-N

SMILES

C(#N)Cl

Solubility

7 % (NIOSH, 2016)
Soluble in water, ethanol, ethyl ether
Soluble in oxygenated solvents
Soluble in water at 68 °F
In water, 27.5 mg/L at 25 °C
In water, 6X10+4 mg/L at 0 C
Solubility in water: soluble
7%

Synonyms

cyanogen chloride

Canonical SMILES

C(#N)Cl

Description

The exact mass of the compound Cyanogen chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7 % (niosh, 2016)soluble in water, ethanol, ethyl ethersoluble in oxygenated solventssoluble in water at 68 °fin water, 27.5 mg/l at 25 °cin water, 6x10+4 mg/l at 0 csolubility in water: soluble7%. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Systemic Agents -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

Cyanogen chloride is a highly toxic chemical compound with the molecular formula ClCN. It is a linear, triatomic pseudohalogen that appears as a colorless gas at room temperature, condensing into a liquid below 12.8 degrees Celsius. Cyanogen chloride is known for its strong, irritating odor reminiscent of bitter almonds and is classified as a chemical warfare agent due to its lethal properties. The compound is produced through the reaction of sodium cyanide with chlorine, yielding cyanogen chloride and sodium chloride as byproducts .

  • Formation: It can be synthesized via the reaction of sodium cyanide with chlorine:
    NaCN+Cl2ClCN+NaCl\text{NaCN}+\text{Cl}_2\rightarrow \text{ClCN}+\text{NaCl}
  • Hydrolysis: Cyanogen chloride hydrolyzes slowly in water, producing cyanate and chloride ions:
    ClCN+H2ONCO+Cl+2H+\text{ClCN}+\text{H}_2\text{O}\rightarrow \text{NCO}^-+\text{Cl}^-+2\text{H}^+
  • Trimerization: In the presence of acid, cyanogen chloride can trimerize to form cyanuric chloride:
    3ClCNC3Cl3N33\text{ClCN}\rightarrow \text{C}_3\text{Cl}_3\text{N}_3
  • Reactivity with Alkenes: Cyanogen chloride reacts exothermically with alkenes and alkynes, which can lead to the formation of various organic compounds .

Cyanogen chloride is classified as a highly toxic blood agent that interferes with the body's ability to utilize oxygen. Exposure can lead to severe respiratory distress, central nervous system impairment, and cardiovascular failure. Symptoms of poisoning include drowsiness, confusion, sore throat, coughing, nausea, vomiting, and in severe cases, loss of consciousness and death. The compound can cause immediate injury upon contact with eyes or skin and is particularly dangerous due to its ability to penetrate gas mask filters .

Cyanogen chloride can be synthesized through various methods:

  • Chlorination of Sodium Cyanide: The primary method involves reacting sodium cyanide with chlorine gas.
  • Chlorination of Hydrocyanic Acid: Another method includes the reaction of chlorine with hydrocyanic acid or its salts.
  • Trimerization: As mentioned earlier, under acidic conditions, cyanogen chloride can trimerize to form cyanuric chloride .

Cyanogen bromideCBrNSolidHighBiochemical analysisCyanogen fluorideCFNGasHighOrganic synthesisCyanuric chlorideC3Cl3N3SolidModerateIndustrial applications

Uniqueness of Cyanogen Chloride

Cyanogen chloride is unique due to its gaseous state at room temperature and its historical use as a chemical warfare agent. Unlike cyanogen bromide, which is solid at room temperature and primarily used in biochemical applications, cyanogen chloride's volatility makes it particularly dangerous in warfare scenarios where rapid dispersal is crucial .

Research on cyanogen chloride's interactions primarily focuses on its toxicological effects and reactivity with biological systems. Studies indicate that exposure leads to systemic toxicity affecting multiple organ systems, particularly those sensitive to oxygen deprivation like the central nervous system and lungs. Its interactions with water produce hydrogen cyanide and hydrochloric acid, further emphasizing its hazardous nature .

Cyanogen chloride, a triatomic pseudohalogen with the chemical formula ClCN, is traditionally synthesized through the oxidation of sodium cyanide with chlorine [1]. This classical method represents the most direct and widely employed approach for producing cyanogen chloride in both laboratory and industrial settings1. The fundamental reaction proceeds according to the following stoichiometric equation:

NaCN + Cl₂ → ClCN + NaCl [1]

This reaction is exothermic and occurs rapidly under appropriate conditions [5]. The process typically requires careful temperature control, with optimal reaction temperatures maintained between 5°C and 10°C, though preferably not exceeding 0°C [8]. The reaction is conducted in a vessel equipped with reflux condensers, agitators, and cooling systems to manage the exothermic nature of the process [8].

For optimal yield and reaction efficiency, several parameters must be carefully controlled:

  • The sodium cyanide used should be finely ground and of high purity (96-98%) [8]
  • The reagents should be maintained in dry conditions, as excessive moisture can affect reaction kinetics and product purity [8]
  • Approximately the theoretical quantity of chlorine (relative to sodium cyanide) should be introduced to prevent side reactions [8]

Table 1: Key Parameters for Classical Cyanogen Chloride Synthesis

ParameterOptimal ConditionEffect on Reaction
Temperature5-10°C (preferably below 0°C)Higher temperatures reduce yield and promote side reactions
Sodium Cyanide Purity96-98%Higher purity increases yield and product quality
Chlorine AmountTheoretical quantity (stoichiometric)Excess chlorine leads to unwanted side products
Moisture ContentMinimal (dry conditions)Water affects reaction kinetics and product purity
AgitationVigorousEnsures uniform reaction and heat distribution

The classical synthesis method, while straightforward in principle, requires precise control of reaction conditions to achieve high yields and product purity2. Modern implementations of this synthesis route often incorporate additional steps for product purification and handling to address safety concerns associated with the highly toxic nature of both reactants and products [5].

Role of Cyanogen as an Intermediate

In the synthesis of cyanogen chloride, cyanogen ((CN)₂) plays a crucial role as an intermediate compound [1]. The formation of cyanogen occurs during the reaction between sodium cyanide and chlorine, serving as a precursor to the final cyanogen chloride product1. This intermediate step is significant in understanding the reaction mechanism and optimizing production processes [7].

The reaction pathway involving cyanogen can be represented as follows:

  • Initial reaction: 2NaCN + Cl₂ → (CN)₂ + 2NaCl
  • Subsequent reaction: (CN)₂ + Cl₂ → 2ClCN1

Research has demonstrated that cyanogen gas can be generated through the reaction of copper sulfate with sodium cyanide [7]. In experimental setups, cyanogen is typically produced in a first reaction vessel by adding an aqueous solution of copper sulfate to sodium cyanide under controlled conditions [7]. The concentration of reactants significantly affects the efficiency of cyanogen formation, with higher concentrations (4M NaCN and 2M CuSO₄) yielding better conversion rates [7].

The addition order of reactants is critical in cyanogen formation, as adding sodium cyanide dropwise to copper sulfate provides higher conversion rates compared to the reverse order [7]. This is attributed to the potential reactivity of cyanogen with excess cyanide ions, which can lead to polymer formation [7].

Cyanogen itself can serve as a starting material for cyanogen chloride production through chlorinolysis in the gas phase at temperatures between 300-600°C in the presence of a catalyst [5]. This alternative synthetic route is represented by:

(CN)₂ + Cl₂ → 2ClCN [5]

The intermediate role of cyanogen is further evidenced in industrial processes where cyanogen chloride is used as a precursor for other compounds [22]. For instance, cyanogen chloride can be trimerized at elevated temperatures over a carbon catalyst to form cyanuric chloride ((NCCl)₃), an important industrial chemical [22]:

3ClCN → (NCCl)₃ [22]

Understanding the role of cyanogen as an intermediate is essential for developing efficient production methods and addressing challenges in cyanogen chloride synthesis7. The controlled generation and handling of this intermediate compound represent key considerations in both laboratory and industrial-scale production processes5.

Solvent-Mediated Production Techniques (e.g., Glacial Acetic Acid, Carbon Tetrachloride)

Solvent-mediated production techniques have significantly enhanced the synthesis of cyanogen chloride by improving reaction efficiency, product purity, and handling safety2. These methods employ various organic solvents that serve as reaction media, facilitating the interaction between sodium cyanide and chlorine while providing better control over the reaction conditions [8].

Carbon tetrachloride (CCl₄) represents one of the most widely used solvents in cyanogen chloride production2. This non-polar, dense liquid with a "sweet" chloroform-like odor offers several advantages as a reaction medium [13]. Carbon tetrachloride was historically used in dry-cleaning applications until the 1950s and possesses properties that make it particularly suitable for cyanogen chloride synthesis [13]:

  • It is non-flammable, reducing fire hazards during the exothermic reaction [13]
  • Its non-polar nature makes it well-suited for dissolving the reactants and products [13]
  • It is relatively inert toward chlorine, preventing unwanted side reactions [8]
  • It provides excellent solubility for cyanogen chloride [8]

The typical process using carbon tetrachloride involves suspending finely ground sodium cyanide in the solvent, followed by the introduction of dry chlorine gas while maintaining low temperatures2. The reaction mixture is vigorously agitated to ensure uniform distribution and reaction of the components [8].

A significant advancement in solvent-mediated techniques involves the addition of catalytic amounts of organic compounds to enhance reaction efficiency2. For instance, the addition of small amounts (0.5-3% by weight of sodium cyanide) of ethyl alcohol to carbon tetrachloride significantly improves the reaction rate and yield [8]. This catalytic effect is attributed to the alcohol's ability to promote the interaction between sodium cyanide and chlorine in the otherwise anhydrous environment [8].

Glacial acetic acid represents another important solvent system for cyanogen chloride production2. As a polar protic solvent, glacial acetic acid offers different reaction dynamics compared to carbon tetrachloride [10]. The use of glacial acetic acid as an organic catalyst or reagent in promoting the reaction of chlorine with sodium cyanide in the presence of carbon tetrachloride has been documented to provide excellent yields and uniform results [2].

Table 2: Comparison of Solvent Systems for Cyanogen Chloride Production

Solvent SystemAdvantagesChallengesTypical Yield
Carbon TetrachlorideExcellent solubility for ClCN, Inert toward chlorine, Non-flammableEnvironmental concerns, Health hazardsHigh (>90% with catalysts)
Carbon Tetrachloride with Ethyl AlcoholEnhanced reaction rate, Improved yield, Better controlRequires precise alcohol concentrationVery high (>95%)
Glacial Acetic AcidExcellent catalyst, Readily available, Uniform resultsCorrosive nature, Handling difficultiesHigh (>90%)
Other Halogenated Solvents (e.g., ethylene dichloride)Various boiling points available, Good solubility propertiesVariable reactivity with chlorineModerate to high

Other suitable solvents for cyanogen chloride production include certain halogen derivatives of the aliphatic series, such as ethylene dichloride, trichloroethylene, and tetrachloroethane [8]. The preferred solvents typically have boiling points between 60°C and 110°C, with optimal performance observed in the 75-100°C range [8].

The solvent-mediated approach offers several advantages over direct reaction methods:

  • Better temperature control of the exothermic reaction2
  • Higher product purity due to reduced side reactions [8]
  • Easier handling and isolation of the highly volatile cyanogen chloride [2]
  • Improved safety through dilution of the reactive components [8]

Research has shown that the choice of solvent significantly impacts not only the yield but also the purity and stability of the cyanogen chloride produced2. Modern industrial processes often employ sophisticated solvent systems tailored to specific production requirements and safety considerations5.

Industrial and Laboratory-Scale Manufacturing Challenges

The production of cyanogen chloride presents numerous challenges at both industrial and laboratory scales, requiring specialized equipment, stringent safety protocols, and precise process control5. These challenges stem from the compound's high toxicity, volatility, and reactivity, as well as the hazardous nature of its precursors1.

Industrial-Scale Challenges

At the industrial level, cyanogen chloride production faces several significant hurdles:

  • Safety and Containment: The highly toxic and volatile nature of cyanogen chloride necessitates sophisticated containment systems and safety protocols [20]. Industrial facilities must implement extensive engineering controls to prevent worker exposure and environmental release [20].

  • Scale-up Complexities: Transitioning from laboratory to industrial scale introduces heat transfer and mixing challenges that can affect reaction efficiency and safety [20]. The exothermic nature of the reaction requires careful thermal management systems that become increasingly complex at larger scales5.

  • Purification Challenges: Industrial processes typically yield impure cyanogen chloride that requires additional purification steps [5]. Water can be removed through treatment with calcium salts or molecular sieves, followed by fractional distillation [5]. Residual chlorine must be eliminated through treatment with water (which produces a mixture with hydrogen cyanide and hydrogen chloride) or with solutions containing soluble iron(II) salts and insoluble carbonates [5].

  • Economic Considerations: The high cost of establishing and maintaining facilities that meet stringent safety requirements presents significant economic challenges [20]. These costs include specialized equipment, safety systems, and regulatory compliance measures [20].

  • Regulatory Compliance: Cyanogen chloride is listed in Schedule 3 of the Chemical Weapons Convention, requiring all production to be reported to the Organization for the Prohibition of Chemical Weapons (OPCW) [1]. This regulatory oversight adds administrative burden and restricts certain aspects of production and distribution1.

Laboratory-Scale Challenges

Laboratory synthesis of cyanogen chloride presents its own unique set of challenges:

  • Retention Issues: Laboratory studies have identified difficulties in the direct collection of cyanogen chloride on various media, including charcoal tubes, XAD-2 tubes, XAD-7 tubes, silica gel tubes, and Tenax tubes [14]. The major problem is the low retention of cyanogen chloride when humid air (89-91% relative humidity) is drawn through these collection media [14].

  • Analytical Complexities: Accurate analysis of cyanogen chloride presents challenges due to its high volatility and reactivity14. Specialized analytical techniques, such as derivatization with 2-(hydroxymethyl)piperidine on XAD-2 tubes, have been developed to stabilize cyanogen chloride for analysis [14].

  • Safety Concerns: Laboratory synthesis requires specialized equipment and safety measures to handle the toxic precursors and products [15]. Many researchers consider the use of cyanogen chloride too dangerous for routine laboratory applications, leading to its underutilization in organic synthesis [15].

  • Alternative Approaches: To address safety concerns, researchers have developed on-site, on-demand production methods for hazardous reagents like cyanogen chloride [15]. These approaches minimize the need to store large quantities of the toxic compound but require sophisticated flow chemistry setups [15].

Table 3: Key Challenges in Cyanogen Chloride Manufacturing

ScaleTechnical ChallengesSafety ChallengesEconomic Challenges
IndustrialHeat transfer in large reactors, Mixing efficiency, Purification of bulk productContainment of toxic gases, Prevention of leaks, Worker protectionHigh facility costs, Regulatory compliance expenses, Specialized equipment requirements
LaboratoryRetention during collection, Analytical accuracy, Small-scale purificationExposure risks in confined spaces, Limited safety infrastructureSpecialized analytical equipment costs, Low-volume production inefficiency
BothTemperature control, Moisture exclusion, Reaction selectivityToxicity management, Emergency response protocolsTraining requirements, Insurance costs, Waste disposal

Physical Description

Cyanogen chloride, stabilized appears as a colorless gas or liquid with a strong acrid/pungent odor. Boils at 60°F. Liquid density 10.0 lb / gal. Shipped as a liquid confined under its own vapor pressure. A highly toxic lachrymator. Has been used as a tear gas. Vapor is heavier than air. Prolonged exposure of the container to fire or intense heat may cause violent rupturing and rocketing.
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
Colorless gas or liquid (below 55°F) with an irritating odor.
Colorless gas or liquid (below 55°F) with an irritating odor. [Note: Shipped as a liquefied gas. A solid below 20°F. Forms cyanide in the body.]
Colorless, liquid below 55°F (12.8°C) or gas above 55°F (12.8°C).

Color/Form

Colorless volatile liquid or gas
Colorless gas or liquid (below 55 °F) ...[NOTE: Shipped as a liquified gas. A solid below 20 °F.]

XLogP3

1

Boiling Point

55.6 °F at 760 mm Hg (USCG, 1999)
13 °C
13.8 °C
55°F

Flash Point

Not Applicable. Not flammable. (USCG, 1999)
51 °C

Vapor Density

2.1 (USCG, 1999) (Relative to Air)
1.98 (Air = 1)
Relative vapor density (air = 1): 2.16
2.16

Density

1.222 at 32 °F (USCG, 1999)
1.186 at 20 °C/4 °C
1.22 (liquid at 32°F)
1.22 (Liquid at 32°F)
2.16(relative gas density)

Odor

Acrid, choking odor
Lachrimating and irritating odor
Strong acid/pungent odo

Melting Point

20 °F (USCG, 1999)
-6.55 °C
-6 °C
20°F

UNII

697I61NSA0

GHS Hazard Statements

Aggregated GHS information provided by 320 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (39.69%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H300 (60.31%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (60.31%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (83.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (48.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (99.69%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (51.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

704.36 mm Hg at 50 °F (USCG, 1999)
1.23X10+3 mm Hg at 25 C
Vapor pressure, kPa at 21.1 °C: 1987
1010 mmHg

Pictograms

Environmental Hazard Acute Toxic

Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

506-77-4

Wikipedia

Cyanogen chloride

Biological Half Life

The blood elimination half-life of cyanide varies widely, from a few minutes to up to 66 hours, depending on many factors...

Use Classification

Fire Hazards -> Reactive - 2nd degree
Systemic Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

/It is prepared/ by action of chlorine on hydrogen cyanide.
Cyanogen chloride is produced by action of chlorine on moist sodium cyanide suspended in carbon tetrachloride and kept cooled to -3 °C, followed by distillation.
The preparation of the industrially important ClCN has been developed extensively; the synthetic pathways are as follows: 1) Electrolysis of an aqueous solution of HCN and NH4Cl. 2) Reaction of complex cyanide salts (e.g., Na2(Zn(CN)4)) with chlorine below 20 °C. 3) Formation of ClCN from cyanide salts (mostly NaCN) and chlorine in an exothermic reaction; in a continuous process, sprayed aqueous NaCN solution is contacted with chlorine, and the reaction heat evaporates the ClCN. 4) Processes involving hydrogen cyanide and chlorine as the most convenient starting materials; the reaction is carried out in aqueous solution ... in organic and inorganic solvents, and in the gas phase. To avoid the byproduct HCl, attempts have been made to reoxidize HCl to chlorine with oxygen and hydrogen peroxide in catalyzed reactions. 5) Chlorinolysis of cyanogen in the gas phase at 300-600 °C in the presence of a catalyst. 6) Pyrolysis of cyanuric chloride at 600-900 °C in the presence of a charcoal catalyst. and 7) High-temperature syntheses based on elemental chlorine, nitrogen, and carbon. Usually, these processes lead to impure ClCN; therefore, in many cases the product must be purified before further use.

General Manufacturing Information

Cyanogen chloride ((CN)Cl): ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Cyanogen chloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).
Cyanogen chloride is an intermediate in the detoxification of cyanide-containing wastewater with sodium hypochlorite solutions; therefore, the cyanogen halide must be removed immediately by appropriate hydrolysis.
Cyanogen chloride has been identified as a by-product of aqueous chlorination of purines and pyrimidines as a result of chlorination of potable water and wastewater.
One of the many dual-use compounds thought to be located at one or more nonstockpile locations in the continental US

Analytic Laboratory Methods

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: cyanogen chloride; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.3 ug/L.
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanide/
Titrimetric method for determining hydrocyanic acid is presented. Measure 25 mL sample into small flask and add 5 mL freshly precipitated magnesium hydroxide, chloride-free. Titrate with 0.1 N silver nitrate, using potassium dichromate as indicator. 1 mL 0.1 N silver nitrate= 0.0027 g HCN. Hydrogen cyanide/
EPA Method 9010: Colorimetric, Manual. Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the hydrogen cyanide into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg cyanide/L, the standard deviations were +/ - 0.005, +/ - 0.007, +/- 0.031, and +/ - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg cyanide/L, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
For more Analytic Laboratory Methods (Complete) data for CYANOGEN CHLORIDE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Cyanide may be liberated from biological fluids /blood, urine/ by acidification. The evolved cyanide is absorbed in alkali and sodium cyanide thus formed is quantitatively determined by measuring the absorbance of chromophores formed by interaction of the cyanide ion with suitable reagents ... /another/ procedure presents a senisitive gas chromatographic method for determination of cyanide in biological speciments, based on its conversion to cyanogen chloride using chloramine-T. /Total cyanide/
Gas chromatographic determination of cyanides in biological specimens based upon its conversion to cyanogen chloride using chloramine-T (sodium p-toluene sulfonchloramide) is discussed. /Total cyanide/
A fluorometric microdiffusion method is described for determining cyanide in biological fluids. This detection is based on the production of fluorescence by the treatment of cyanide with p-benzoquinone. /Total cyanide/

Storage Conditions

Fireproof if in building. Provision to contain effluent from fire extinguishing. Cool. ... A harmful concentration of this gas in the air will be reached very quickly on loss of containment.
In most cases, cyanogen chloride is used in the gas phase immediately after preparation. Relatively small amounts are condensed and stored in gas containers as liquids. Steel cylinders, which must meet specific requirements in each country, can be used for shipment. The condensed and bottled Cyanogen chloride must be very pure; moreover, it must be mixed with a stabilizing agent (generally sodium pyrophosphate) to inhibit exothermic polymerization caused by impurities.

Stability Shelf Life

Tends to form polymers on storage.

Dates

Last modified: 02-18-2024

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